2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine
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Overview
Description
2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine is a complex organic compound that features a pyridine ring fused with a pyrrole ring, substituted with a 3-chlorophenyl and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the pyrrole ring with the pyridine ring, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-(trifluoromethyl)pyridine
- 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Uniqueness
2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine is unique due to its combination of a pyridine and pyrrole ring with specific substitutions, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing selective inhibitors and in materials science for developing advanced organic materials.
Properties
CAS No. |
194144-53-1 |
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Molecular Formula |
C16H10ClF3N2 |
Molecular Weight |
322.71 g/mol |
IUPAC Name |
2-[5-(3-chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine |
InChI |
InChI=1S/C16H10ClF3N2/c17-11-5-3-4-10(8-11)14-9-12(13-6-1-2-7-21-13)15(22-14)16(18,19)20/h1-9,22H |
InChI Key |
GFNXYWZHOKRCNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(NC(=C2)C3=CC(=CC=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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